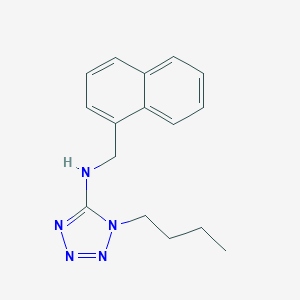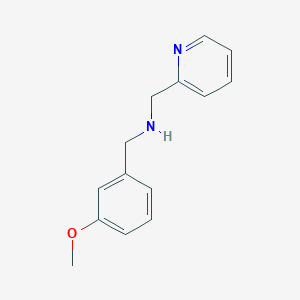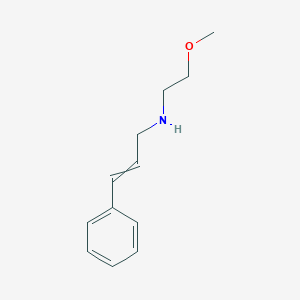
1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
N-alkylation: The tetrazole intermediate is then alkylated with 1-bromobutane to introduce the butyl group.
Naphthylmethylation: Finally, the compound is reacted with naphthalen-1-ylmethyl chloride to attach the naphthalen-1-ylmethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-BUTYL-N-(NAPHTHALEN-1-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:
1-phenyl-1H-tetrazol-5-amine: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.
1-methyl-1H-tetrazol-5-amine: Contains a methyl group instead of a butyl group.
1-butyl-1H-tetrazol-5-amine: Lacks the naphthalen-1-ylmethyl group.
The uniqueness of this compound lies in its combination of the butyl and naphthalen-1-ylmethyl groups, which can enhance its biological activity and chemical properties compared to other tetrazole derivatives.
Propriétés
Formule moléculaire |
C16H19N5 |
|---|---|
Poids moléculaire |
281.36g/mol |
Nom IUPAC |
1-butyl-N-(naphthalen-1-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-11-21-16(18-19-20-21)17-12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3,(H,17,18,20) |
Clé InChI |
XPSLQYWKKMNSIU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCCCN1C(=NN=N1)NCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dichlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B499226.png)
![N-[(5-methylthiophen-2-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499228.png)
![2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B499230.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B499231.png)
![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![1-({2-[(4-Ethylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499236.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)
![1-({2-[(2-Methylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499241.png)
![N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)

![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B499246.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499248.png)
